molecular formula C11H12F2O2 B1413044 Ethyl 2,3-difluoro-5-methylphenylacetate CAS No. 1803823-34-8

Ethyl 2,3-difluoro-5-methylphenylacetate

Cat. No.: B1413044
CAS No.: 1803823-34-8
M. Wt: 214.21 g/mol
InChI Key: DJUZJVZLQNMNEB-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-5-methylphenylacetate is an organic compound with the molecular formula C11H12F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-5-methylphenylacetate typically involves the esterification of 2,3-difluoro-5-methylphenylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-difluoro-5-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 2,3-difluoro-5-methylphenylacetic acid.

    Reduction: 2,3-difluoro-5-methylphenylethanol.

    Substitution: 2,3-difluoro-5-methylphenylacetate derivatives with various functional groups.

Scientific Research Applications

Ethyl 2,3-difluoro-5-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound can be used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-5-methylphenylacetate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid, which can then interact with various molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s stability and bioavailability by increasing its resistance to metabolic degradation.

Comparison with Similar Compounds

Ethyl 2,3-difluoro-5-methylphenylacetate can be compared with other phenylacetate derivatives, such as:

    Ethyl phenylacetate: Lacks the fluorine and methyl substitutions, making it less stable and less bioavailable.

    Ethyl 2-fluoro-5-methylphenylacetate: Contains only one fluorine atom, which may result in different chemical and biological properties.

    Ethyl 2,3-difluorophenylacetate: Lacks the methyl group, which can affect its reactivity and interactions with molecular targets.

The presence of both fluorine atoms and the methyl group in this compound makes it unique, providing a balance of stability, reactivity, and bioavailability that can be advantageous in various applications.

Properties

IUPAC Name

ethyl 2-(2,3-difluoro-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-15-10(14)6-8-4-7(2)5-9(12)11(8)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUZJVZLQNMNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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